molecular formula C18H19N3O5 B433397 ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 300589-54-2

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No. B433397
CAS RN: 300589-54-2
M. Wt: 357.4g/mol
InChI Key: XRRDWHLWBRCGAX-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated various synthetic pathways to derive complex molecules from ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate and related compounds. These synthetic strategies are pivotal for generating pharmacologically active heterocycles.

  • Synthetic Pathways and Derivatives Formation : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into several derivative structures, including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others through reactions with various nucleophilic reagents (Harb et al., 1989). This showcases the compound's versatility as a precursor for synthesizing diverse heterocyclic frameworks.

  • Mechanism of Action and Pharmacological Potential : A study on the relaxant action of a similar compound in isolated rat trachea suggested its efficacy mainly through calcium channel blockade, hinting at its potential therapeutic applications (Alemán-Pantitlán et al., 2016). This indicates the pharmacodynamic aspects of such compounds, providing insights into their mechanism of action at the molecular level.

  • Antioxidant and Antitumour Activities : Some derivatives have been synthesized and evaluated for their antioxidant and antitumour activities. These studies have found promising results, indicating the potential of these compounds in medicinal chemistry (El-bayouki et al., 2014). The exploration of such activities is crucial for the development of new therapeutic agents.

  • DFT Analysis of Supra-molecular Assemblies : Theoretical characterization via DFT calculations has provided insights into the supra-molecular assemblies of substituted pyran derivatives, revealing interesting interactions at the molecular level that contribute to their stability and reactivity (Chowhan et al., 2020). This type of study aids in understanding the physicochemical properties of these compounds, which is important for drug design.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-pyridin-3-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-3-24-14(22)8-13-16(18(23)25-4-2)15(11-6-5-7-21-10-11)12(9-19)17(20)26-13/h5-7,10,15H,3-4,8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRDWHLWBRCGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

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